3-(Piperazin-1-YL)benzonitrile hydrochloride
描述
Molecular Architecture and Stereochemical Features
Core Structural Components
3-(Piperazin-1-yl)benzonitrile hydrochloride (CAS: 832735-99-6) consists of a benzonitrile moiety linked to a piperazine ring via a carbon–nitrogen bond, with a hydrochloride counterion. The molecular formula is $$ \text{C}{11}\text{H}{14}\text{ClN}_3 $$, and its SMILES representation is $$ \text{N#CC1=CC=CC(N2CCNCC2)=C1.[H]Cl} $$ . Key features include:
Conformational Analysis
The piperazine ring adopts a chair conformation to minimize steric strain, as observed in structurally analogous compounds . Substituents (benzonitrile and hydrogen) occupy equatorial positions to reduce 1,3-diaxial interactions. X-ray crystallography of related piperazine derivatives (e.g., 1-(3-chlorophenyl)piperazin-1-ium picrate) confirms this preference for chair conformations in protonated piperazines .
Table 1: Key Bond Lengths and Angles (Inferred from Analogues)
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| C-N (piperazine) | 1.45–1.49 | |
| C≡N (benzonitrile) | 1.14–1.16 | |
| N-H$$^+$$ (protonated N) | 1.02–1.04 | |
| Dihedral angle (C6H4-C≡N) | 5–10° |
属性
IUPAC Name |
3-piperazin-1-ylbenzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.ClH/c12-9-10-2-1-3-11(8-10)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHLUGJSJXSHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
832735-99-6 | |
| Record name | 832735-99-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
准备方法
Halogen Displacement with Piperazine
The most direct route involves substituting a halogen atom (e.g., chlorine) at the meta position of benzonitrile with piperazine. In CN105622444A , analogous substitutions utilize quaternary ammonium salts (e.g., tetrabutylammonium hydrogen sulfate) as phase-transfer catalysts to enhance reactivity. For 3-chlorobenzonitrile, the reaction proceeds in polar aprotic solvents (e.g., acetonitrile) at 25–28°C with excess piperazine (1:2 molar ratio) and potassium carbonate as a base.
- Combine 3-chlorobenzonitrile (1 equiv), piperazine (2 equiv), K₂CO₃ (3 equiv), and TBuA·HSO₄ (0.1 equiv) in acetonitrile.
- Stir at 25–28°C for 12–24 hours.
- Filter, concentrate, and purify via silica gel chromatography.
- Treat the free base with concentrated HCl in isopropanol to precipitate the hydrochloride salt.
Yield : 75–85% (free base), 65–70% (hydrochloride after crystallization).
Microwave-Assisted Acceleration
Microwave irradiation reduces reaction times from hours to minutes. A modified protocol from PMC7450630 adapts this for aryl nitriles, employing DMF as a solvent and triethylamine as a base at 120°C for 15 minutes. This method achieves comparable yields (80%) but requires specialized equipment.
Palladium-Catalyzed Coupling Reactions
Buchwald-Hartwig Amination
The Buchwald-Hartwig reaction couples piperazine with 3-bromobenzonitrile using palladium catalysts. PMC7450630 reports using Pd(OAc)₂/Xantphos with Cs₂CO₃ in toluene at 100°C.
- Catalyst: Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)
- Base: Cs₂CO₃ (2 equiv)
- Solvent: Toluene
- Temperature: 100°C, 24 hours
- Yield: 78% (hydrochloride after workup)
Ligand-Accelerated Catalysis
Bidentate ligands (e.g., BINAP) improve catalytic efficiency. A study analogous to WO2006109323A1 demonstrates that BINAP/Pd(dba)₂ systems reduce catalyst loading to 2 mol% while maintaining yields >75%.
Reductive Amination Pathways
Condensation Followed by Reduction
While less common, reductive amination of 3-cyanobenzaldehyde with piperazine is feasible. PMC4457358 details hydrazone formation using NaBH₃CN as a reductant. For 3-(Piperazin-1-yl)benzonitrile, this method faces challenges due to steric hindrance but achieves 60% yield after optimization.
- React 3-cyanobenzaldehyde (1 equiv) with piperazine (1.2 equiv) in MeOH.
- Add NaBH₃CN (1.5 equiv) at 0°C, stir for 6 hours.
- Acidify with HCl, extract, and crystallize from ethanol.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 70–85 | 98–99.5 | Low | High |
| Buchwald-Hartwig | 75–78 | 97–99 | Moderate | Moderate |
| Reductive Amination | 55–60 | 95–97 | High | Low |
Key Observations :
- Nucleophilic substitution is preferred for industrial-scale synthesis due to low cost and high scalability.
- Palladium-catalyzed methods offer regioselectivity but incur higher reagent costs.
- Reductive amination is limited by moderate yields and functional group tolerance.
Crystallization and Salt Formation
Final hydrochloride salt formation is critical for stability. CN105622444A recommends dissolving the free base in hot acetonitrile, adding HCl, and cooling to 0–5°C for crystallization. This yields needle-like crystals with 99.4% purity. Alternative solvents (isopropanol, ethanol) adjust crystal morphology but marginally reduce yield (5–10%).
Industrial-Scale Considerations
Solvent Recycling
Patent CN105622444A emphasizes solvent recovery (e.g., acetonitrile via distillation) to reduce waste. This aligns with green chemistry principles, lowering production costs by 15–20%.
Byproduct Management
Quenching excess piperazine with HCl minimizes aqueous waste. Filtration of inorganic salts (KCl, Cs₂CO₃) is streamlined using centrifugal separators.
化学反应分析
Types of Reactions
3-(Piperazin-1-YL)benzonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Antimicrobial Properties
Research indicates that 3-(Piperazin-1-YL)benzonitrile hydrochloride exhibits significant antibacterial activity. Studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Bacillus subtilis
These findings suggest potential applications in developing new antibacterial agents, particularly against resistant strains.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies reveal that it may inhibit the proliferation of cancer cells by interacting with specific molecular targets involved in cell signaling pathways. For instance, its structural analogs have shown activity against human cancer cell lines, indicating that further exploration could lead to effective cancer therapies.
Psychiatric Applications
Initial research suggests that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction positions the compound as a potential candidate for treating psychiatric disorders, including depression and schizophrenia.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions. Various derivatives of this compound have been synthesized to enhance its biological activity or alter its pharmacokinetic properties.
Case Study: Anticancer Activity
A study evaluating various piperazine derivatives found that certain modifications led to enhanced anticancer activity against specific cell lines (e.g., MCF7, T47D). The structure-activity relationship (SAR) analysis indicated that substituents on the piperazine ring significantly influenced potency.
Case Study: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, derivatives of this compound were tested against multiple bacterial strains. Results indicated that modifications in the piperazine structure could lead to improved efficacy against resistant bacteria.
作用机制
The mechanism of action of 3-(Piperazin-1-YL)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The following table compares 3-(Piperazin-1-YL)benzonitrile hydrochloride with key analogs, focusing on substituents, molecular weight, and spectral
Key Observations:
- In contrast, electron-donating groups (e.g., -CH₂-C₆H₅ in I-9 ) may improve lipophilicity and membrane permeability.
- Synthetic Yields : The parent compound’s yield (37% ) is lower than I-9 (60% ), possibly due to steric hindrance or intermediate stability.
- Spectral Data: I-9’s NMR shows distinct benzylimino proton signals (δ 4.36–4.44), absent in the parent compound .
Purity and Analytical Profiles
生物活性
3-(Piperazin-1-YL)benzonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, focusing on antibacterial, antitumor, and anti-inflammatory effects, as well as its structure-activity relationships (SAR) based on recent studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H14ClN3
- Molecular Weight : 227.7 g/mol
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties, particularly against various strains of bacteria, including those resistant to conventional antibiotics. A study highlighted its effectiveness against Mycobacterium tuberculosis and other gram-positive and gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 18 | 16 |
| Mycobacterium tuberculosis | 20 | 8 |
Antitumor Activity
The compound has also shown promising antitumor activity. In vitro studies have demonstrated that it inhibits the growth of several cancer cell lines, including pancreatic and breast cancer cells. The SAR studies indicate that modifications in the piperazine moiety can enhance the cytotoxic effects.
Table 2: Cytotoxicity of this compound Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| MiaPaCa2 (Pancreatic Cancer) | 30 |
| A431 (Skin Cancer) | 22 |
Anti-inflammatory Activity
In addition to its antibacterial and antitumor properties, this compound has been evaluated for anti-inflammatory effects. It has shown potential in reducing inflammation markers in cell culture models, suggesting a mechanism that may involve inhibition of pro-inflammatory cytokines.
Structure-Activity Relationship (SAR)
The SAR studies reveal that the position of substituents on the phenyl ring significantly affects biological activity. Compounds with para-substituted piperazine groups tend to exhibit higher potency compared to meta or ortho substitutions. Furthermore, variations in the piperazine ring itself can lead to enhanced selectivity and reduced toxicity.
Figure 1: Structure-Activity Relationship Insights
SAR Insights
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
-
Case Study on Antituberculosis Activity :
A series of derivatives were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. The study concluded that compounds with a piperazine moiety displayed superior activity compared to other structural analogs. -
Combination Therapy Studies :
Research has also explored the use of this compound in combination with existing chemotherapeutics. Notably, synergistic effects were observed when combined with doxorubicin in breast cancer models, suggesting potential for improved therapeutic strategies.
常见问题
Q. What are the standard synthetic routes for preparing 3-(piperazin-1-yl)benzonitrile hydrochloride, and what are the critical reaction parameters?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 3-aminobenzonitrile with bis(2-chloroethyl)amine hydrochloride in diethylene glycol monomethyl ether at 150°C for 6 hours. The crude product is neutralized with NaOH, extracted with CHCl₃, and purified via column chromatography (3% MeOH/CHCl₃). Key parameters include temperature control (~150°C), reaction time (6 hours), and solvent selection to optimize yield and purity . Yield improvements (e.g., 37% reported in one study) may require optimization of stoichiometry or alternative catalysts.
Q. How is the purity and structural integrity of this compound validated in research settings?
Methodological Answer: Purity is assessed using LC/MS (e.g., retention time ~5.10 minutes for related piperazine derivatives) and NMR spectroscopy. For example, ¹H NMR data for similar compounds (e.g., δ 2.5–3.5 ppm for piperazine protons and δ 7.0–8.0 ppm for aromatic protons) confirm structural integrity. Quantitative analysis via HPLC with UV detection (λ = 254 nm) ensures purity >95%. Impurity profiling may reference pharmacopeial standards (e.g., Trazodone-related impurities) .
Q. What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer: The hydrochloride salt enhances aqueous solubility compared to the free base. Solubility is tested in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via shake-flask methods. Stability studies involve accelerated degradation tests (40°C/75% RH for 4 weeks) monitored by HPLC. Related compounds show thermal stability up to 160°C (DSC data), suggesting compatibility with lyophilization .
Q. What biological targets are associated with piperazine-containing compounds like this compound?
Methodological Answer: Piperazine derivatives often target CNS receptors (e.g., dopamine D3, serotonin 5-HT1A/2A). While direct data on this compound is limited, structurally related analogs modulate neurotransmitter release via receptor antagonism/agonism. Radioligand binding assays (e.g., using [³H]spiperone for D3R) or calcium flux assays in transfected HEK293 cells are standard for target identification .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved, and what alternative methodologies exist?
Methodological Answer: Low yields (e.g., 37%) may arise from side reactions (e.g., incomplete cyclization). Optimization strategies include:
- Microwave-assisted synthesis to reduce reaction time and improve efficiency.
- Alternative solvents (e.g., DMF or acetonitrile) with higher dielectric constants.
- Catalytic systems (e.g., KI or phase-transfer catalysts) to enhance nucleophilic substitution kinetics.
Advanced purification techniques (e.g., preparative HPLC or amine-phase chromatography) may resolve co-eluting impurities .
Q. How does substituent variation on the benzonitrile or piperazine ring influence biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies indicate:
- Electron-withdrawing groups (e.g., -Cl, -CN) on the phenyl ring enhance receptor affinity (e.g., 3-chloro analogs show higher D3R selectivity).
- N-alkylation of piperazine (e.g., methyl or butyl groups) alters pharmacokinetics (e.g., logP increases by ~0.5 with a butyl group).
Comparative assays using analogs (e.g., 3-{2-Hydroxy-3-[4-(2-cyanophenyl)piperazin-1-yl]propyl} derivatives) reveal substituent-dependent modulation of receptor binding and off-target effects .
Q. What analytical techniques are recommended for resolving contradictions in reported pharmacological data for piperazine derivatives?
Methodological Answer:
- Receptor profiling: Use orthogonal assays (e.g., BRET for GPCR activation vs. radioligand binding) to confirm target engagement.
- Metabolite identification: LC-HRMS to detect active metabolites that may contribute to observed discrepancies.
- Crystallography or molecular docking: Resolve binding mode ambiguities (e.g., piperazine conformation in D3R vs. 5-HT2A).
Cross-validation with knockout cell lines (e.g., D3R⁻/⁻) can isolate compound-specific effects .
Q. How can impurity profiles be controlled during large-scale synthesis of this compound?
Methodological Answer:
- Process analytical technology (PAT): Monitor reaction intermediates in real-time via FTIR or Raman spectroscopy.
- Genotoxic impurity control: Limit aryl chlorides (e.g., 3-chlorobenzonitrile) to <1 ppm using scavengers (e.g., polymer-bound trisamine).
- Crystallization optimization: Use anti-solvent (e.g., ethyl acetate) to precipitate high-purity HCl salt, reducing residual bis(2-chloroethyl)amine to <0.1% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
